molecular formula C9H6FNO B8097620 4-(2-Fluorophenyl)oxazole

4-(2-Fluorophenyl)oxazole

Cat. No. B8097620
M. Wt: 163.15 g/mol
InChI Key: HLEGHDNXPVFYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06916807B2

Procedure details

1-(2-Fluoro-phenyl)-ethanone (2.24 g, 16.23 mmol) and formamide (3.9 mL 97.4 mmol) were added to a flame-dried flask, stirred, and heated to 60° C. Bromine (832 μL, 16.23 mmol) was added dropwise. Upon completion of the bromine addition, the reaction was stirred for 30 minutes, and then the temperature was increased to 125° C. After 3.5 hour further stirring, the reaction mixture was cooled and diluted with 100 mL water. 1N sodium hydroxide was added to increase the pH to about 10. The aqueous layer was extracted twice with diethylether, the combined ether layers were washed with water, dried with magnesium sulfate and concentrated under vacuum. The crude material obtained was chromatographed on silica gel (ISCO MPLC purification, 40 minutes, 0-50% ethyl acetate gradient, Biotage flash 40 m column) to provide 580 mg (22%) of the title compound. 1H NMR (400 MHz, CD3OD) δ 8.26 (s, 1H), 8.22 (d, 1H, J=9.9 Hz), 8.0 (m, 1H), 7.3 (m, 3H).
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
832 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
22%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=O)[CH3:9].[CH:11]([NH2:13])=[O:12].BrBr.[OH-].[Na+]>O>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[N:13]=[CH:11][O:12][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.24 g
Type
reactant
Smiles
FC1=C(C=CC=C1)C(C)=O
Name
Quantity
3.9 mL
Type
reactant
Smiles
C(=O)N
Step Two
Name
Quantity
832 μL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was increased to 125° C
STIRRING
Type
STIRRING
Details
After 3.5 hour further stirring
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
to increase the pH to about 10
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with diethylether
WASH
Type
WASH
Details
the combined ether layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude material obtained
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel (ISCO MPLC purification, 40 minutes, 0-50% ethyl acetate gradient, Biotage flash 40 m column)
Duration
40 min

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)C=1N=COC1
Measurements
Type Value Analysis
AMOUNT: MASS 580 mg
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 21.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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